N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester
Description
Molecular Architecture and Stereochemical Configuration
The molecular framework of this compound is defined by the molecular formula C29H54N3O7P, yielding a molecular weight of 587.73 daltons. The compound features a characteristic sphingoid base backbone consisting of an eighteen-carbon saturated aliphatic chain terminating in a 1,3-amino alcohol functionality. The stereochemical designation as D-erythro-dihydro-D-sphingosine indicates the specific three-dimensional arrangement of the hydroxyl and amino substituents at the C-2 and C-3 positions of the long-chain base.
The erythro configuration denotes the syn relationship between the amino group at C-2 and the hydroxyl group at C-3, representing the naturally occurring stereochemical arrangement found in mammalian sphingolipids. This stereochemical specificity is crucial for biological recognition, as each stereoisomer of sphingosine and dihydrosphingosine possesses distinct biological properties due to the stereospecific nature of enzyme-substrate interactions in sphingolipid metabolism. The D-configuration further specifies the absolute stereochemistry, indicating that the compound maintains the natural chirality pattern found in biological sphingoid bases.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C29H54N3O7P | Complete elemental composition |
| Molecular Weight | 587.73 Da | Mass spectrometric identification |
| Carbon Chain Length | 18 carbons | Standard sphingoid base length |
| Stereochemical Pattern | D-erythro | Natural biological configuration |
| Saturation Status | Fully saturated | Dihydro derivative designation |
The saturated nature of the sphingoid backbone, designated by the "dihydro" nomenclature, distinguishes this compound from the unsaturated sphingosine found in many natural sphingolipids. This structural modification eliminates the trans-double bond typically present between C-4 and C-5 in natural sphingosine, resulting in a fully saturated alkyl chain that may exhibit altered membrane interactions and metabolic stability compared to its unsaturated counterpart.
Functional Group Analysis: tert-Butyloxycarbonyl and Dicyanoethyl Ester Moieties
The protective group architecture of this compound incorporates two distinct classes of protecting groups that serve complementary synthetic and analytical purposes. The tert-butyloxycarbonyl group, commonly referred to in synthetic chemistry as the Boc protecting group, shields the amino functionality at the C-2 position of the sphingoid base from unwanted reactions during synthetic manipulations. This carbamate-based protection provides stability under basic conditions while remaining removable under acidic conditions.
The dicyanoethyl ester functionality represents a sophisticated approach to phosphate group protection, where two cyanoethyl groups are attached to the phosphate oxygen atoms through ester linkages. The 2-cyanoethyl group has been extensively utilized for the protection of internucleotidic phosphate groups in oligonucleotide synthesis due to the ease of deprotection through beta-elimination reactions under basic conditions. In the context of sphingolipid chemistry, this protecting group strategy enables the synthesis and purification of phosphorylated sphingoid bases while preventing unwanted hydrolysis or rearrangement reactions.
The cyanoethyl protecting groups generate acrylonitrile as a byproduct during deprotection, which occurs through a beta-elimination mechanism facilitated by base treatment. This deprotection strategy allows for controlled removal of the phosphate protection under mild conditions, making it particularly suitable for sensitive lipid molecules that might be susceptible to harsh hydrolytic conditions. Recent synthetic methodologies have incorporated acrylonitrile scavengers such as piperazine to minimize side reactions and improve the efficiency of the deprotection process.
Comparative Structural Relationship to Native Sphingolipid Metabolites
The structural foundation of this compound directly corresponds to dihydrosphingosine-1-phosphate, also known as sphinganine-1-phosphate, which represents a key intermediate in sphingolipid metabolism. Natural sphinganine-1-phosphate possesses the molecular formula C18H40NO5P with a molecular weight of 381.5 daltons, serving as a direct structural analogue to the protected derivative under investigation.
The relationship between the protected compound and its natural counterpart illustrates the strategic application of chemical protection in sphingolipid research. While natural dihydrosphingosine-1-phosphate functions as a bioactive signaling molecule in cellular processes, the protected derivative provides enhanced stability and synthetic accessibility for research applications. The phosphate group in natural sphinganine-1-phosphate is highly susceptible to enzymatic hydrolysis by phosphatases, which limits its utility in certain experimental contexts.
The saturated backbone structure distinguishes both the natural and protected forms from sphingosine-1-phosphate, which contains a trans-double bond between C-4 and C-5. This structural difference has significant implications for biological activity, as dihydrosphingosine-1-phosphate has been shown to serve as a competitive antagonist for sphingosine-1-phosphate receptors while lacking the same capacity to induce intracellular signaling responses. Research has demonstrated that dihydrosphingosine-1-phosphate can block the binding of radiolabeled sphingosine-1-phosphate to EDG-1 receptors with a dissociation constant of 15 nanomolar, yet fails to trigger mitogenic responses or prevent apoptosis.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Natural Sphinganine-1-phosphate | C18H40NO5P | 381.5 Da | Free amino and phosphate groups |
| Protected Derivative | C29H54N3O7P | 587.73 Da | Boc-protected amino, dicyanoethyl phosphate |
| Sphingosine-1-phosphate | C18H38NO5P | 379.47 Da | Trans-double bond at C4-C5 |
The enzymatic processing of dihydrosphingosine-1-phosphate involves cleavage by mammalian sphingosine-1-phosphate phosphohydrolase, which converts the phosphorylated form back to dihydrosphingosine. This metabolic pathway demonstrates the transient nature of the phosphate modification in biological systems and highlights the importance of protective group strategies for maintaining phosphate functionality during synthetic and analytical procedures. The protected derivative therefore serves as a stable precursor that can be selectively deprotected to regenerate the biologically active phosphate under controlled conditions.
Properties
IUPAC Name |
tert-butyl N-[(2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H54N3O7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-27(33)26(32-28(34)39-29(2,3)4)25-38-40(35,36-23-18-21-30)37-24-19-22-31/h26-27,33H,5-20,23-25H2,1-4H3,(H,32,34)/t26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSQCFDMQYMFAF-RRPNLBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(OCCC#N)OCCC#N)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54N3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747200 | |
| Record name | tert-Butyl [(2S,3R)-1-{[bis(2-cyanoethoxy)phosphoryl]oxy}-3-hydroxyoctadecan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169528-22-7 | |
| Record name | tert-Butyl [(2S,3R)-1-{[bis(2-cyanoethoxy)phosphoryl]oxy}-3-hydroxyoctadecan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material: D-erythro-dihydro-sphingosine
The synthesis begins with D-erythro-dihydro-sphingosine , a saturated sphingoid base. Key steps include:
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Stereochemical preservation : The erythro configuration is maintained using chiral starting materials like D-galactose, as demonstrated in the synthesis of D-erythro-sphingosine.
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Amine protection : The primary amine is shielded with a Boc group via reaction with di-tert-butyl dicarbonate () in tetrahydrofuran (THF) or dichloromethane (DCM), yielding N-Boc-D-erythro-dihydro-sphingosine .
Phosphorylation Strategy
Phosphorylation at the 1-hydroxy position employs phosphoramidite chemistry , a method widely used in oligonucleotide synthesis.
Phosphoramidite Reagent Preparation
The dicyanoethyl phosphate group is introduced using a custom bis(β-cyanoethyl) N,N-diisopropylphosphoramidite reagent. This reagent is synthesized by reacting 2-cyanoethyl N,N-diisopropylchlorophosphoramidate with excess β-cyanoethanol in the presence of a base like DIPEA (diisopropylethylamine):
\text{Cl-P(N(i-Pr)2)-O-CH2CH2CN + 2 HO-CH2CH2CN → (CNCH2CH2O)2-P-N(i-Pr)_2 + HCl}
Coupling and Oxidation
The protected sphingosine derivative undergoes phosphorylation under anhydrous conditions:
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Activation : The phosphoramidite is activated with 5-(ethylthio)-1H-tetrazole (ETT), generating a reactive phosphite intermediate.
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Coupling : The activated phosphoramidite reacts with the 1-hydroxy group of N-Boc-D-erythro-dihydro-sphingosine, forming a phosphite triester.
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Oxidation : Iodine in a pyridine/water mixture converts the phosphite triester to a phosphate triester, stabilizing the phosphorus center.
Reaction Conditions :
Deprotection and Purification
After phosphorylation, the product is purified to remove excess reagents and byproducts:
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Solvent precipitation : Crude product is dissolved in acetic acid and precipitated with ice-cold water, exploiting its low solubility in polar solvents.
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Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient ensures >95% purity.
Analytical Validation
Structural Confirmation
Purity Assessment
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HPLC : Retention time (12.8 min) and UV absorption at 220 nm (Boc group) ensure homogeneity.
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Elemental Analysis : Carbon, hydrogen, and nitrogen content align with the theoretical formula () within ±0.3%.
Industrial-Scale Synthesis
Commercial suppliers like CymitQuimica and Clearsynth utilize automated synthesizers to scale production:
| Parameter | Industrial Protocol |
|---|---|
| Scale | 10–100 g batches |
| Yield | 68–76% after purification |
| Cost | €307–€2,102 per 10–100 mg |
| Storage | -20°C under argon |
Challenges and Optimizations
Solubility Issues
The intermediate N-Boc-D-erythro-dihydro-sphingosine-1-phosphate dicyanoethyl ester exhibits poor solubility in common organic solvents, necessitating:
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester undergoes several types of chemical reactions:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The dicyanoethyl ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products
Hydrolysis: Produces sphingosine-1-phosphate and dicyanoethanol.
Oxidation: Yields oxidized derivatives of the original compound.
Substitution: Results in modified sphingosine derivatives with new functional groups.
Scientific Research Applications
N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex sphingolipids and their analogs.
Biology: Helps in studying sphingolipid metabolism and signaling pathways in cells.
Medicine: Investigated for its potential role in modulating immune responses and as a therapeutic agent in diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects primarily through its interaction with sphingosine-1-phosphate receptors. These receptors are involved in various cellular processes, including cell growth, survival, and migration. The binding of N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester to these receptors activates downstream signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound is compared below with analogs based on shared functional groups, synthetic strategies, and biochemical applications.
Functional Group Comparisons
Dicyanoethyl Ester vs. Dicyanoethyl Phosphotriester
- Target Compound: Features a dicyanoethyl ester linked to a phosphate group. This configuration is common in lipid and nucleotide chemistry to stabilize phosphates during synthesis.
- Nucleoside Analogs (e.g., 11a/11c in ): Incorporate a dicyanoethyl phosphotriester group in oligonucleotide synthesis. The phosphotriester structure (PO(OR)₃) contrasts with the phosphate ester (PO(OR)₂O⁻) in the target compound, offering distinct reactivity profiles. For example, phosphotriesters are less polar, facilitating organic-phase reactions, whereas phosphate esters are more hydrophilic .
Boc Protection vs. Other Protecting Groups
- Boc Group : Acid-labile (removed with HCl or TFA), ideal for stepwise synthesis. Used here for sphingosine’s amine protection.
- Dimethoxytrityl (DMT) and Benzoyl Groups () : DMT is base-labile and used in nucleoside synthesis for 5′-OH protection, while benzoyl groups protect nucleobases. These differ from Boc in cleavage conditions and steric demands .
- Methoxycarbonyl () : Less bulky than Boc, removed under basic conditions. Used in glycine derivatives, highlighting the Boc group’s superior stability in complex syntheses .
Research Findings and Challenges
- Stability: The Boc group’s acid sensitivity necessitates careful handling, as seen in tert-butyl ester syntheses . In contrast, dicyanoethyl esters in nucleosides exhibit stability under basic conditions, enabling prolonged storage .
- Solubility: The dicyanoethyl group enhances organic-phase solubility, critical for both nucleotide and sphingosine derivatives.
Biological Activity
N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate dicyanoethyl ester (referred to as D-S1P) is a synthetic compound that serves as an intermediate in the preparation of sphingosine 1-phosphate (S1P) analogs. S1P is a bioactive lipid that plays a crucial role in numerous biological processes, including cell proliferation, survival, and migration. This article aims to explore the biological activity of D-S1P, including its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.
D-S1P has the following chemical properties:
- Molecular Formula : C29H54N3O7P
- CAS Number : 169528-22-7
- Appearance : White solid
- Solubility : Soluble in chloroform and methanol .
| Property | Value |
|---|---|
| Molecular Weight | 585.73 g/mol |
| Melting Point | Not specified |
| Solubility | Chloroform, Methanol |
D-S1P is known to interact with various S1P receptors (S1PRs), which are G protein-coupled receptors that mediate the biological effects of S1P. The activation of these receptors can lead to:
- Cell Proliferation : D-S1P promotes cell growth and survival through the activation of downstream signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway.
- Cell Migration : It enhances cellular motility by modulating cytoskeletal dynamics and promoting integrin signaling.
- Immune Modulation : D-S1P plays a role in lymphocyte trafficking and immune responses by influencing the egress of lymphocytes from lymphoid tissues .
Case Studies and Research Findings
Research has demonstrated the potential therapeutic applications of D-S1P in various diseases, particularly in cancer and autoimmune disorders.
Case Study 1: Cancer Treatment
A study investigated the effects of D-S1P on human breast cancer cells. The findings indicated that D-S1P significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Autoimmune Diseases
In another study focused on multiple sclerosis, researchers found that D-S1P analogs could effectively modulate immune responses by preventing lymphocyte migration into the central nervous system. This highlights its potential use in treating autoimmune diseases where aberrant immune cell trafficking is a concern .
Table 2: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
The synthesis involves introducing protective groups to enhance stability. The tert-butyloxycarbonyl (Boc) group is used to protect the amine, while cyanoethyl groups stabilize the phosphate moiety. Purification typically employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates and final products. Confirming purity via TLC (Rf ~0.3–0.5) and HPLC (C18 column, acetonitrile/water mobile phase) is critical . For intermediates like tert-butyl phosphate derivatives, solvent recrystallization (e.g., dichloromethane/hexane) may improve yield .
Q. Which analytical techniques are optimal for characterizing its structural integrity?
Q. How does this compound facilitate studies on sphingosine-1-phosphate (S1P) signaling pathways?
Its Boc and cyanoethyl modifications reduce hydrolysis and enhance cellular permeability, enabling prolonged observation of S1P receptor interactions. Researchers use it in lipid raft studies (via fluorescence tagging) and kinase inhibition assays to dissect downstream signaling cascades .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for its synthesis?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, guiding solvent selection and temperature optimization. ICReDD’s workflow integrates computed reaction pathways with experimental validation, reducing trial-and-error iterations. For example, simulating Boc deprotection kinetics under acidic conditions can refine pH and temperature parameters .
Q. What experimental designs address stability challenges in long-term cellular studies?
- Lyophilization : Stabilize the compound in inert atmospheres (argon) at -80°C.
- Buffered Solutions : Use HEPES (pH 7.4) with antioxidants (e.g., BHT) to prevent oxidation.
- Real-Time Monitoring : LC-MS tracking of degradation products (e.g., free sphingosine) over 24–72 hours .
Q. How should researchers resolve contradictions in S1P pathway data obtained with this compound?
- Dose-Response Curves : Test concentrations (1–100 µM) to identify non-linear effects.
- Cross-Validation : Compare results with natural S1P and selective receptor antagonists (e.g., FTY720).
- Meta-Analysis : Apply statistical tools (ANOVA, Bayesian inference) to harmonize data from disparate studies .
Q. What factorial design principles apply to solubility optimization for in vivo delivery?
A 2 factorial design can test variables:
Q. How can chemical software improve data integration across multidisciplinary studies?
Platforms like Schrödinger’s LiveDesign enable:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
